molecular formula C6H11N3O2 B12875876 (S)-Pyrrolidine-1,2-dicarboxamide

(S)-Pyrrolidine-1,2-dicarboxamide

Cat. No.: B12875876
M. Wt: 157.17 g/mol
InChI Key: RVEDFFORAVMBLV-BYPYZUCNSA-N
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Description

(S)-Pyrrolidine-1,2-dicarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two carboxamide groups attached to the first and second carbon atoms of the ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ® counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyrrolidine-1,2-dicarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of pyrrolidine-1,2-dicarboxylic acid derivatives using chiral catalysts. This process involves the reduction of the double bonds in the precursor molecule under hydrogen gas in the presence of a chiral catalyst, leading to the formation of the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized chiral catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: Nucleophilic substitution reactions can replace one or both carboxamide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

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Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C6H11N3O2/c7-5(10)4-2-1-3-9(4)6(8)11/h4H,1-3H2,(H2,7,10)(H2,8,11)/t4-/m0/s1

InChI Key

RVEDFFORAVMBLV-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)N)C(=O)N

Origin of Product

United States

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